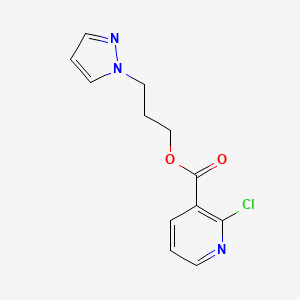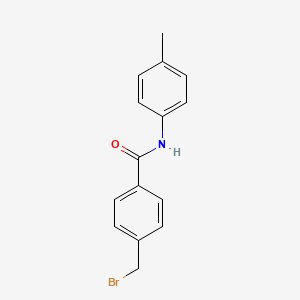![molecular formula C10H17NO5 B2913440 7-Oxa-2-azaspiro[4.5]decane hemioxalate CAS No. 1630906-43-2](/img/structure/B2913440.png)
7-Oxa-2-azaspiro[4.5]decane hemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxa-2-azaspiro[4.5]decane hemioxalate is a chemical compound with the molecular formula C18H32N2O6 and a molecular weight of 372.46 . It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-2-azaspiro[4.5]decane hemioxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a resolving agent to resolve intermediates, which can then be further processed to obtain the desired compound . The reaction conditions often include the use of an inert atmosphere and specific temperature controls to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxa-2-azaspiro[4.5]decane hemioxalate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Oxa-2-azaspiro[4.5]decane hemioxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mecanismo De Acción
The mechanism of action of 7-Oxa-2-azaspiro[4.5]decane hemioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 7-Oxa-2-azaspiro[4.5]decane hemioxalate include:
Uniqueness
What sets this compound apart from similar compounds is its specific spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
1630906-43-2 |
|---|---|
Fórmula molecular |
C10H17NO5 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
7-oxa-2-azaspiro[4.5]decane;oxalic acid |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-2-8(7-10-5-1)3-4-9-6-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6) |
Clave InChI |
SFJQJQJVNCSQJT-UHFFFAOYSA-N |
SMILES |
C1CC2(CCNC2)COC1.C1CC2(CCNC2)COC1.C(=O)(C(=O)O)O |
SMILES canónico |
C1CC2(CCNC2)COC1.C(=O)(C(=O)O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2913357.png)


![3-(2,5-dimethoxyphenyl)-1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2913360.png)

![tert-butyl 2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2913369.png)
![N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2913370.png)
![4-acetyl-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2913373.png)

![12-(5-Methyl-1,2-oxazole-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2913375.png)




